molecular formula C12H10F3N3O2 B6298992 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide CAS No. 2368871-02-5

1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide

Cat. No.: B6298992
CAS No.: 2368871-02-5
M. Wt: 285.22 g/mol
InChI Key: JFPBUYGXXKKJGW-UHFFFAOYSA-N
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Description

1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, a phenoxy group, and a carboxylic acid amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Medicine: The compound has potential as a lead compound in drug discovery, particularly for antifungal and antimicrobial agents.

  • Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity to biological targets, such as enzymes or receptors. The specific pathways involved may vary depending on the application, but they often involve interactions with key biological molecules.

Comparison with Similar Compounds

  • 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid amide

Uniqueness: 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide stands out due to its combination of functional groups, which can impart unique chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, while the phenoxy group can provide additional binding interactions.

Properties

IUPAC Name

1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-18-11(20-7-5-3-2-4-6-7)8(10(16)19)9(17-18)12(13,14)15/h2-6H,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPBUYGXXKKJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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